Ethyl 4-Pyridylacetate hydrochloride
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Overview
Description
Ethyl 4-Pyridylacetate hydrochloride is an ethyl ester of 4-pyridyl acetic acid. This compound is known for its utility in various chemical syntheses and research applications. It is often used as a reagent in the synthesis of other complex molecules, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-Pyridylacetate hydrochloride can be synthesized through the esterification of 4-pyridyl acetic acid with ethanol in the presence of a suitable acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired esterification .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Pyridylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include 4-pyridyl acetic acid, 4-pyridyl ethanol, and various substituted pyridyl derivatives .
Scientific Research Applications
Ethyl 4-Pyridylacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: The compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-Pyridylacetate hydrochloride involves its interaction with various molecular targets. It acts as a precursor in the synthesis of compounds that inhibit specific enzymes, such as phosphodiesterase 4. The pathways involved include the inhibition of enzyme activity, leading to altered biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-Pyridylacetate
- 4-Pyridylacetic Acid
- 4-Pyridyl Ethanol
Comparison
Ethyl 4-Pyridylacetate hydrochloride is unique due to its specific ester group, which imparts distinct reactivity and solubility properties. Compared to Methyl 4-Pyridylacetate, it has a higher molecular weight and different physical properties, such as boiling and melting points. Its hydrochloride form enhances its stability and solubility in aqueous solutions, making it more suitable for certain applications .
Properties
IUPAC Name |
ethyl 2-pyridin-4-ylacetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h3-6H,2,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRAQNDCTMOKMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=NC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506465 |
Source
|
Record name | Ethyl (pyridin-4-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102879-50-5 |
Source
|
Record name | Ethyl (pyridin-4-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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